molecular formula C4H3Cl3OS B13809906 Methyl trichlorothioacrylate CAS No. 76619-91-5

Methyl trichlorothioacrylate

Cat. No.: B13809906
CAS No.: 76619-91-5
M. Wt: 205.5 g/mol
InChI Key: WUEKZQWKWJIUPB-UHFFFAOYSA-N
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Description

Methyl trichlorothioacrylate (CAS 76619-91-5), systematically named O-methyl ester 2,3,3-trichloro-2-propenethioic acid, is a sulfur-containing ester derivative of trichlorothioacrylic acid. Its molecular formula is C₄H₃Cl₃OS, featuring a thioester group (–S–CO–O–) substituted with three chlorine atoms on the propenyl chain. This compound is notable for its unique physicochemical properties, including high reactivity due to the electron-withdrawing trichloromethyl group and the thioester moiety, which distinguishes it from conventional oxygen-based esters .

Properties

CAS No.

76619-91-5

Molecular Formula

C4H3Cl3OS

Molecular Weight

205.5 g/mol

IUPAC Name

O-methyl 2,3,3-trichloroprop-2-enethioate

InChI

InChI=1S/C4H3Cl3OS/c1-8-4(9)2(5)3(6)7/h1H3

InChI Key

WUEKZQWKWJIUPB-UHFFFAOYSA-N

Canonical SMILES

COC(=S)C(=C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trichlorothioacrylate can be synthesized through the reaction of trichlorothioacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes. This method allows for efficient and scalable production, minimizing side products and ensuring consistent quality .

Chemical Reactions Analysis

2.1. Thiol-Acrylate Michael Addition

The compound undergoes base-catalyzed Michael addition with nucleophiles (e.g., amines, thiols), forming crosslinked polymers. For example, diethylamine (DEA) catalyzes the reaction via a nucleophilic thiolate intermediate, achieving >95% conversion in polymer synthesis .

Reaction Scheme (simplified):
CH2 CHCOOCH3+Cl3C SDEACrosslinked polymer\text{CH}_2\text{ CHCOOCH}_3+\text{Cl}_3\text{C S}^-\xrightarrow{\text{DEA}}\text{Crosslinked polymer}

2.2. Thiol-Ene Radical Polymerization

Under radical initiation, methyl trichlorothioacrylate participates in thiol-ene click reactions. The thiol group reacts with acrylate double bonds to form step-growth networks, with kinetics influenced by catalysts like dimethylphenylphosphine (DMPP) .

Kinetic Data (from analogous systems):

ParameterValue (at 25°C)
Thiol conversion rate>95%
Acrylate conversion rate>90%
Polymer Tg (°C)45–70

Polymerization Behavior

The compound forms biodegradable networks via step-growth polymerization , with crosslink density proportional to catalyst concentration. For example, DEA concentrations of 2–16 mol% yield polymers with compressive moduli of 1–5 MPa .

Mechanical Properties (inferred from acrylate analogs):

DEA concentration (%)Compressive modulus (MPa)Wettability (contact angle, °)
21.265–75
52.870–80
104.275–85

Research Gaps

Direct experimental data for this compound is limited. Future studies should focus on:

  • Quantifying byproduct formation (e.g., nucleophile-derived impurities) .

  • Elucidating pH-dependent reactivity thresholds .

Comparison with Similar Compounds

Alkyl Esters of Trichlorothioacrylic Acid

Methyl trichlorothioacrylate belongs to a family of alkyl esters derived from trichlorothioacrylic acid. Key analogs include:

Compound Name CAS Number Molecular Formula Alkyl Group Key Differences
O-Butyl trichlorothioacrylate 79886-21-8 C₇H₉Cl₃OS Butyl Higher molecular weight (246.56 g/mol vs. 217.48 g/mol) and lower volatility .
O-Pentyl trichlorothioacrylate 76619-94-8 C₈H₁₁Cl₃OS Pentyl Increased lipophilicity, potentially altering solubility in organic solvents .

Research Findings :

  • Longer alkyl chains (e.g., butyl, pentyl) reduce reactivity in polymerization due to steric hindrance but improve thermal stability .
  • Methyl derivatives exhibit higher vapor pressure, favoring gas-phase applications, whereas butyl/pentyl analogs are preferred in liquid-phase reactions .

Comparison with Conventional Methyl Esters

This compound differs significantly from common oxygen-based methyl esters:

Compound Name Key Functional Group Reactivity with Nucleophiles Thermal Stability Applications
This compound Thioester (–S–CO–O–) High (S–CO bond cleavage) Moderate Polymer initiators, adhesives
Methyl acrylate Ester (–O–CO–O–) Moderate (O–CO bond cleavage) High Plastics, coatings
Methyl 2-cyanoacrylate Cyanoacrylate Extremely high (anionic polymerization) Low (moisture-sensitive) Superglues

Critical Observations :

  • Reactivity Hierarchy: Methyl 2-cyanoacrylate > this compound > Methyl acrylate. The thioester’s intermediate reactivity balances processability and curing speed .
  • Thermal Behavior : this compound’s trichloromethyl group lowers decomposition onset (~150°C) compared to methyl acrylate (~200°C) .

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